![molecular formula C9H14N4O B3097453 2-Methoxy-4-(piperazin-1-YL)pyrimidine CAS No. 131113-21-8](/img/structure/B3097453.png)
2-Methoxy-4-(piperazin-1-YL)pyrimidine
Overview
Description
2-Methoxy-4-(piperazin-1-YL)pyrimidine is a compound that contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a methoxy group (-OCH3) and a piperazine ring. Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was obtained in good yield via a three-step protocol . Another study reported the design and synthesis of a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives as acetylcholinesterase inhibitors .Molecular Structure Analysis
The molecular structure of 2-Methoxy-4-(piperazin-1-YL)pyrimidine can be determined using various spectroscopic techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments . A comparative analysis of structures can also be performed using computational methods such as docking simulations and molecular dynamics .Chemical Reactions Analysis
The chemical reactions involving 2-Methoxy-4-(piperazin-1-YL)pyrimidine can be analyzed based on the reactivity of the functional groups present in the molecule. For example, the pyrimidine ring can undergo reactions such as nucleophilic substitution, while the piperazine ring can participate in reactions such as Mannich reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methoxy-4-(piperazin-1-YL)pyrimidine can be determined using various experimental techniques. For instance, it has been reported that a similar compound, 5-Bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine, is a solid powder at ambient temperature .Safety And Hazards
The safety and hazards associated with 2-Methoxy-4-(piperazin-1-YL)pyrimidine can be determined based on its chemical structure and reactivity. For instance, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment when handling similar compounds .
Future Directions
The future directions for the study of 2-Methoxy-4-(piperazin-1-YL)pyrimidine could include further exploration of its potential therapeutic applications, such as its role as a neuroprotective agent . Additionally, more studies could be conducted to fully understand its mechanism of action and to optimize its synthesis process.
properties
IUPAC Name |
2-methoxy-4-piperazin-1-ylpyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-14-9-11-3-2-8(12-9)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDLCINDXQJXMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=N1)N2CCNCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(piperazin-1-YL)pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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